molecular formula C16H31N3O4 B12528736 L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- CAS No. 834910-11-1

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-

Cat. No.: B12528736
CAS No.: 834910-11-1
M. Wt: 329.43 g/mol
InChI Key: JSGJRFCFMGJNOM-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of valinamide and isoleucyl groups, which are derivatives of the amino acids valine and isoleucine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- typically involves the following steps:

    Protection of Amino Groups: The amino groups of valine and isoleucine are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- may involve automated peptide synthesizers that streamline the coupling and deprotection steps. These synthesizers allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.

    Medicine: Investigated for potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
  • L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
  • L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-

Uniqueness

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- is unique due to its specific combination of valinamide and isoleucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

834910-11-1

Molecular Formula

C16H31N3O4

Molecular Weight

329.43 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C16H31N3O4/c1-8-10(4)12(19-15(22)23-16(5,6)7)14(21)18-11(9(2)3)13(17)20/h9-12H,8H2,1-7H3,(H2,17,20)(H,18,21)(H,19,22)/t10-,11-,12-/m0/s1

InChI Key

JSGJRFCFMGJNOM-SRVKXCTJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.